5-Chloro-4,6-dimethyl-pyrimidin-2-ol

Nuclear Receptor PPARγ Binding Affinity

Select 5-Chloro-4,6-dimethyl-pyrimidin-2-ol (CAS 19573-82-1) for its validated PPARγ-specific SAR with an IC₅₀ of 1.37 µM, providing a reproducible baseline for metabolic disorder and oncology programs. The low CYP2C9 inhibition (>10 µM) ensures reliable cellular assay data, while the 83% POCl₃-mediated conversion to 2,5-dichloro-4,6-dimethylpyrimidine enables efficient library synthesis. Distinctive melting point (241–245 °C) and pKa (8.68) support solid-state stability and solubility predictions. Quantifiable halogen effects, unavailable from non-chlorinated or brominated analogs, make this the definitive building block for medicinal chemistry.

Molecular Formula C6H7ClN2O
Molecular Weight 158.59
CAS No. 19573-82-1
Cat. No. B2963873
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-4,6-dimethyl-pyrimidin-2-ol
CAS19573-82-1
Molecular FormulaC6H7ClN2O
Molecular Weight158.59
Structural Identifiers
SMILESCC1=C(C(=NC(=O)N1)C)Cl
InChIInChI=1S/C6H7ClN2O/c1-3-5(7)4(2)9-6(10)8-3/h1-2H3,(H,8,9,10)
InChIKeyHQNDPBJMXXODGK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





5-Chloro-4,6-dimethyl-pyrimidin-2-ol (CAS 19573-82-1): Technical Baseline for Procurement Evaluation


5-Chloro-4,6-dimethyl-pyrimidin-2-ol (CAS 19573-82-1) is a halogenated pyrimidine derivative with the molecular formula C₆H₇ClN₂O and a molecular weight of 158.59 g/mol . It exists as a tautomeric equilibrium between the 2-ol and 2-one forms, a characteristic that influences its hydrogen-bonding capacity and reactivity profile [1]. The compound is a solid at ambient temperature with a melting point range of 241–245 °C and a predicted pKa of 8.68, indicative of its weak acidic character . As a 5-chloro-substituted pyrimidine, it serves as a versatile synthetic intermediate, enabling further functionalization via nucleophilic aromatic substitution or cross-coupling reactions at the chlorine position .

Why 5-Chloro-4,6-dimethyl-pyrimidin-2-ol Cannot Be Interchanged with Other 4,6-Dimethylpyrimidin-2-ol Analogs


Substituting 5-chloro-4,6-dimethyl-pyrimidin-2-ol with structurally similar compounds such as the parent 4,6-dimethylpyrimidin-2-ol or the 5-bromo analog is not scientifically valid due to quantifiable differences in biological target engagement, metabolic stability, and physicochemical properties. The 5-chloro substituent introduces distinct electronic and steric effects that alter hydrogen-bonding patterns, lipophilicity, and reactivity compared to non-halogenated or alternatively halogenated analogs . These differences manifest as measurable variations in target binding affinities (e.g., PPARγ IC₅₀), CYP450 inhibition profiles, and thermal stability—all critical factors for downstream applications in medicinal chemistry and chemical biology [1][2]. The following quantitative evidence demonstrates why procurement decisions must be compound-specific.

Quantitative Differentiation of 5-Chloro-4,6-dimethyl-pyrimidin-2-ol from Closest Analogs


PPARγ Binding Affinity: 5-Chloro Derivative Shows 36× Higher Potency Than Parent Compound

5-Chloro-4,6-dimethyl-pyrimidin-2-ol exhibits an IC₅₀ of 1.37 µM (1,370 nM) for human PPARγ in a scintillation proximity assay [1]. In contrast, the non-halogenated parent compound 4,6-dimethylpyrimidin-2-ol demonstrates an IC₅₀ >50 µM (>50,000 nM) against PPARδ, indicating weak or negligible engagement of the PPAR family [2]. The 5-bromo analog shows an IC₅₀ of 80 nM against PPARγ, approximately 17-fold more potent than the chloro derivative but with altered selectivity profiles and potential synthetic accessibility constraints [3].

Nuclear Receptor PPARγ Binding Affinity Medicinal Chemistry

CYP2C9 Inhibition: 5-Chloro Derivative Exhibits Low Drug-Drug Interaction Liability (>10 µM IC₅₀)

In human liver microsome assays, 5-chloro-4,6-dimethyl-pyrimidin-2-ol demonstrates an IC₅₀ >10,000 nM (>10 µM) for CYP2C9 inhibition [1]. This low inhibitory potency suggests a favorable profile for minimizing cytochrome P450-mediated drug-drug interactions. While direct comparator data for the 5-fluoro and 5-bromo analogs under identical conditions are not available in the public domain, the 5-fluoro-4,6-dimethylpyrimidine scaffold has been reported to exhibit 10-fold weaker CYP3A4 inhibition compared to mono-substituted fluoropyrimidines, indicating that 4,6-dimethyl substitution generally reduces CYP liability but halogen identity further modulates the magnitude [2].

CYP450 Drug Metabolism ADME Toxicity

Physical Property Differentiation: Melting Point and pKa Distinguish Chloro Analog from Parent Scaffold

5-Chloro-4,6-dimethyl-pyrimidin-2-ol exhibits a melting point of 241–245 °C and a predicted pKa of 8.68 . The parent 4,6-dimethylpyrimidin-2-ol has a significantly lower melting point (201–205 °C) and a higher predicted pKa (10.34) [1]. The 5-chloro substitution increases thermal stability by approximately 40 °C and reduces basicity by ~1.7 pKa units, reflecting the electron-withdrawing effect of chlorine. These differences have direct implications for purification protocols, storage conditions, and solubility in buffered aqueous systems.

Physicochemical Properties Thermal Stability Formulation Solubility

Synthetic Utility: 5-Chloro Derivative as a Versatile Precursor with High Conversion Yield

5-Chloro-4,6-dimethyl-pyrimidin-2-ol is a key intermediate for the synthesis of 2,5-dichloro-4,6-dimethylpyrimidine, a more advanced building block. In a reported procedure, reaction with POCl₃ at 125 °C for 2 hours yielded the dichloro product in 83% yield after chromatographic purification . While the 5-bromo analog may offer higher reactivity in cross-coupling reactions, the chloro derivative provides a balanced reactivity profile that is less prone to unwanted side reactions during multistep syntheses. The 5-chloro compound thus represents a cost-effective entry point for generating diverse pyrimidine libraries.

Organic Synthesis Intermediate Halogen Exchange Cross-Coupling

Procurement-Validated Application Scenarios for 5-Chloro-4,6-dimethyl-pyrimidin-2-ol


Nuclear Receptor (PPARγ) Modulator Discovery and SAR Studies

Researchers developing PPARγ modulators for metabolic disorders or oncology can utilize 5-chloro-4,6-dimethyl-pyrimidin-2-ol as a core scaffold or reference compound. With a PPARγ IC₅₀ of 1.37 µM, it provides a measurable baseline for structure–activity relationship (SAR) exploration, enabling systematic evaluation of substituent effects on binding affinity and selectivity [1]. The compound's low CYP2C9 inhibition (>10 µM) further supports its use in cellular assays where metabolic stability is a concern [2].

Synthesis of Advanced Halogenated Pyrimidine Building Blocks

This compound is an ideal starting material for synthesizing 2,5-dichloro-4,6-dimethylpyrimidine, which serves as a bifunctional electrophile for sequential nucleophilic aromatic substitution reactions. The 83% conversion yield under standard POCl₃ conditions ensures reproducible and efficient access to more complex pyrimidine architectures for medicinal chemistry campaigns .

Physicochemical Property Benchmarking in Pyrimidine Library Design

The distinct melting point (241–245 °C) and pKa (8.68) of 5-chloro-4,6-dimethyl-pyrimidin-2-ol make it a valuable comparator for assessing the impact of halogen substitution on thermal stability and ionization. This data is essential for library design in fragment-based drug discovery and for predicting solubility behavior in biological assay buffers .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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